Myxochromide S1
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Overview
Description
Myxochromide S1 is a cyclodepsipeptide.
Scientific Research Applications
Structure and Biosynthesis
- Myxochromide S1 is a novel cyclic pentapeptide with unsaturated polyketide side chains, produced by the myxobacterium Stigmatella aurantiaca. The biosynthesis involves a unique pathway featuring six nonribosomal peptide synthetase modules and an iterative bacterial type I polyketide synthase (Wenzel et al., 2005).
Novel Myxochromide Variants
- Myxochromide B3, a variant from the Myxococcus genus, represents a new group in the myxochromide family. This discovery highlights the diversity and potential for novel compounds within this family (Ohlendorf et al., 2008).
Genomic Analysis and Diversity
- Genomic analysis of 122 myxobacterial strains revealed 16 potential myxochromide producers. This study emphasizes the genetic diversity leading to various myxochromide core types, showcasing the evolutionary adaptability of myxobacteria (Burgard et al., 2017).
Heterologous Expression
- Myxochromide S can be produced using Pseudomonas putida, demonstrating the feasibility of using heterologous hosts for complex secondary metabolite synthesis. This approach offers new opportunities for producing and studying such compounds in more tractable organisms (Bechthold, 2005).
Enhanced Production Techniques
- The myxobacterial isolate Corallococcus macrosporus GT-2 was engineered for higher production of myxochromides, exemplifying the biotechnological potential of myxobacteria in producing valuable secondary metabolites (Perlova et al., 2009).
Metabolic Engineering
- Research on Pseudomonas putida revealed insights into the metabolic physiology for myxochromide production, highlighting the importance of certain amino acids and growth conditions for optimizing production (Stephan et al., 2006).
Properties
Molecular Formula |
C38H54N6O8 |
---|---|
Molecular Weight |
722.9 g/mol |
IUPAC Name |
(2E,4E,6E,8E,10E,12E,14E)-N-[(3S,6S,9S,12S,15S,16R)-3-(3-amino-3-oxopropyl)-6,9,16-trimethyl-12-(2-methylpropyl)-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]-N-methylhexadeca-2,4,6,8,10,12,14-heptaenamide |
InChI |
InChI=1S/C38H54N6O8/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(46)44(7)33-28(6)52-38(51)29(22-23-31(39)45)42-35(48)27(5)40-34(47)26(4)41-36(49)30(24-25(2)3)43-37(33)50/h8-21,25-30,33H,22-24H2,1-7H3,(H2,39,45)(H,40,47)(H,41,49)(H,42,48)(H,43,50)/b9-8+,11-10+,13-12+,15-14+,17-16+,19-18+,21-20+/t26-,27-,28+,29-,30-,33-/m0/s1 |
InChI Key |
BHYCLFCOZPICKT-CNDSVILGSA-N |
Isomeric SMILES |
C/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)N(C)[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC(C)C)C)C)CCC(=O)N)C |
Canonical SMILES |
CC=CC=CC=CC=CC=CC=CC=CC(=O)N(C)C1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC(C)C)C)C)CCC(=O)N)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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